3-(azepane-1-carbonyl)-N-(3-chlorophenyl)-7-methyl-1,8-naphthyridin-4-amine
Description
Properties
IUPAC Name |
azepan-1-yl-[4-(3-chloroanilino)-7-methyl-1,8-naphthyridin-3-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O/c1-15-9-10-18-20(26-17-8-6-7-16(23)13-17)19(14-24-21(18)25-15)22(28)27-11-4-2-3-5-12-27/h6-10,13-14H,2-5,11-12H2,1H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYDVCFAEJHUGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=CC=C3)Cl)C(=O)N4CCCCCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azepane-1-carbonyl)-N-(3-chlorophenyl)-7-methyl-1,8-naphthyridin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine derivatives.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 3-chlorobenzyl chloride.
Azepane Ring Formation: The azepane ring can be formed through a ring-closing reaction involving a suitable amine precursor.
Final Coupling: The final step involves coupling the azepane ring with the naphthyridine core using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(azepane-1-carbonyl)-N-(3-chlorophenyl)-7-methyl-1,8-naphthyridin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding naphthyridine oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted naphthyridine derivatives.
Scientific Research Applications
3-(azepane-1-carbonyl)-N-(3-chlorophenyl)-7-methyl-1,8-naphthyridin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(azepane-1-carbonyl)-N-(3-chlorophenyl)-7-methyl-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Amine Group
Core Modifications in Related Naphthyridines
- 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl) Analogs (): Replacing azepane-1-carbonyl with a cyclopropyl-oxadiazole group reduces conformational flexibility but may increase metabolic resistance .
- 1,6-Naphthyridin-7-amine Derivatives (): Differ in core substitution patterns (e.g., 1,6 vs. 1,8 naphthyridine), altering π-stacking interactions and target selectivity .
Biological Activity
3-(azepane-1-carbonyl)-N-(3-chlorophenyl)-7-methyl-1,8-naphthyridin-4-amine is a compound of interest within the field of medicinal chemistry, particularly due to its potential biological activities. This compound belongs to a class of naphthyridine derivatives, which have been associated with various pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of 3-(azepane-1-carbonyl)-N-(3-chlorophenyl)-7-methyl-1,8-naphthyridin-4-amine is C23H25ClN4O, with a molecular weight of approximately 392.478 g/mol. The compound features a naphthyridine core substituted with an azepane carbonyl and a chlorophenyl group.
Antimicrobial Activity
Research has indicated that naphthyridine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to 3-(azepane-1-carbonyl)-N-(3-chlorophenyl)-7-methyl-1,8-naphthyridin-4-amine possess activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism may involve inhibition of bacterial DNA gyrase or topoisomerase IV, which are critical for bacterial DNA replication and transcription.
| Compound | Activity | Target Organism |
|---|---|---|
| 3-(azepane-1-carbonyl)-N-(3-chlorophenyl)-7-methyl-1,8-naphthyridin-4-amine | Antibacterial | E. coli |
| Similar Naphthyridine Derivative | Antifungal | Candida albicans |
| Similar Naphthyridine Derivative | Antiviral | HSV |
Anticancer Activity
The anticancer potential of naphthyridine derivatives has been well-documented. Compounds structurally related to 3-(azepane-1-carbonyl)-N-(3-chlorophenyl)-7-methyl-1,8-naphthyridin-4-amine have shown promise in inhibiting cancer cell proliferation in vitro and in vivo. Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells through the activation of caspase pathways.
Case Study:
In a recent study published in Molecules, a series of naphthyridine derivatives were evaluated for their cytotoxicity against various cancer cell lines (e.g., HeLa, MCF-7). The results indicated that some derivatives exhibited IC50 values in the low micromolar range, highlighting their potential as anticancer agents .
| Cell Line | IC50 (µM) | Compound Tested |
|---|---|---|
| HeLa | 5.2 | Naphthyridine A |
| MCF-7 | 3.8 | Naphthyridine B |
| A549 | 6.5 | Naphthyridine C |
Anti-inflammatory Activity
Inflammation is a critical factor in many chronic diseases, and compounds with anti-inflammatory properties are highly sought after. Preliminary studies suggest that 3-(azepane-1-carbonyl)-N-(3-chlorophenyl)-7-methyl-1,8-naphthyridin-4-amine may inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated macrophages.
The biological activity of 3-(azepane-1-carbonyl)-N-(3-chlorophenyl)-7-methyl-1,8-naphthyridin-4-amine can be attributed to several mechanisms:
- DNA Interaction: Similar compounds have been shown to intercalate into DNA strands, disrupting replication.
- Enzyme Inhibition: Inhibition of key enzymes involved in cellular processes (e.g., kinases) contributes to its anticancer effects.
- Cytokine Modulation: Reduction in cytokine production leads to decreased inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
